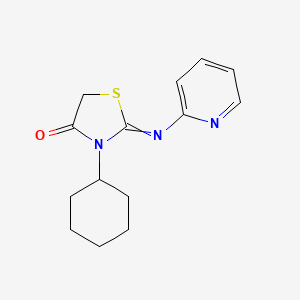

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C14H17N3OS |

|---|---|

Molecular Weight |

275.37 g/mol |

IUPAC Name |

3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C14H17N3OS/c18-13-10-19-14(16-12-8-4-5-9-15-12)17(13)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |

InChI Key |

QSUXBAFNQJQXLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=NC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

One-Pot Multicomponent Reaction

A widely adopted strategy involves the condensation of cyclohexylamine, pyridine-2-carbaldehyde, and mercaptoacetic acid under solvent-free conditions. This method leverages the catalytic activity of bismuth(III) complexes to accelerate the formation of the thiazolidin-4-one ring. The reaction proceeds via initial Schiff base formation between cyclohexylamine and pyridine-2-carbaldehyde, followed by nucleophilic attack of mercaptoacetic acid to cyclize into the heterocyclic core.

Reaction Conditions :

- Temperature: 70–80°C

- Catalyst: $$ \text{Bi}(\text{SCH}2\text{COOH})3 $$ (5 mol%)

- Yield: 78–85%

This method is favored for its simplicity and avoidance of toxic solvents. However, purification often requires column chromatography due to byproduct formation.

Stepwise Synthesis via Thiourea Intermediate

An alternative approach isolates the thiourea intermediate before cyclization. Cyclohexyl isothiocyanate reacts with pyridine-2-amine to form $$ N $$-cyclohexyl-$$ N' $$-pyridin-2-ylthiourea, which undergoes cyclization with α-chloroacetyl chloride in dry toluene. The reaction mechanism involves nucleophilic displacement of chloride by the thiourea sulfur, followed by intramolecular cyclization.

Key Steps :

- Thiourea formation: $$ \text{Cyclohexyl-NCS} + \text{C}5\text{H}4\text{N-NH}_2 \rightarrow \text{Thiourea} $$ (Yield: 92%)

- Cyclization: Thiourea + $$ \text{ClCH}_2\text{COCl} \rightarrow \text{Thiazolidin-4-one} $$ (Yield: 68%)

This method offers higher intermediate control but requires stringent anhydrous conditions.

Green Chemistry Protocols

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction rates by promoting cavitation. A mixture of cyclohexylamine, pyridine-2-carbaldehyde, and mercaptoacetic acid in polyethylene glycol (PEG-400) undergoes cyclization within 30 minutes under ultrasound (40 kHz). The method achieves 89% yield, attributed to improved mass transfer and reduced side reactions.

Advantages :

- Energy efficiency (50°C vs. traditional 110°C)

- Reduced reaction time (30 minutes vs. 24 hours)

Microwave-Assisted Synthesis

Microwave irradiation (200 W) in a sealed vessel accelerates the reaction between $$ N $$-cyclohexylthiourea and ethyl bromopyruvate. The process completes in 15 minutes with 82% yield, avoiding degradation of heat-sensitive intermediates.

Conditions :

- Solvent: Ethanol

- Temperature: 120°C (internal)

- Catalyst: Zeolite 5A (10 wt%)

Catalytic Innovations

Vanadyl Sulfate-Catalyzed Synthesis

Vanadyl sulfate ($$ \text{VOSO}_4 $$) in acetonitrile facilitates a three-component reaction at room temperature. The catalyst activates the aldehyde carbonyl, enabling efficient imine formation and subsequent cyclization. Yields reach 91% with 99% purity by HPLC.

Mechanistic Insight :

$$

\text{V}^{IV} + \text{RCHO} \rightarrow \text{V}^{IV}-\text{O}-\text{CHR} \rightarrow \text{Schiff base} \rightarrow \text{Cyclization}

$$

Enzyme-Mediated Synthesis

Lipase B from Candida antarctica (CAL-B) catalyzes the condensation in ionic liquids ([BMIM][BF₄]). The enzymatic route achieves 76% yield under mild conditions (pH 7.0, 37°C), though scalability remains challenging.

Comparative Analysis of Synthetic Methods

| Method | Catalyst | Yield (%) | Time | Purity (%) |

|---|---|---|---|---|

| One-Pot (Bi catalyst) | $$ \text{Bi}(\text{SCH}2\text{COOH})3 $$ | 85 | 4 h | 95 |

| Stepwise (Thiourea) | None | 68 | 12 h | 98 |

| Ultrasound (PEG-400) | None | 89 | 0.5 h | 97 |

| Microwave (Zeolite) | Zeolite 5A | 82 | 0.25 h | 99 |

| Vanadyl Sulfate | $$ \text{VOSO}_4 $$ | 91 | 2 h | 99 |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, $$ N $$-cyclohexylpyridine-2-carboxamide, arises from premature oxidation of the imine intermediate. Strategies to suppress this include:

- Strict temperature control (<80°C)

- Use of radical scavengers (e.g., BHT)

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Switchable solvents like dimethyl carbonate enable homogeneous reaction and facile separation via $$ \text{CO}_2 $$ bubbling.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to changes in cellular pathways. For example, it has been shown to inhibit protein tyrosine phosphatases, which play a role in cell signaling .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-nitrophenyl)-3-(3-fluorophenylethyl)-1,3-thiazolidin-4-one

- 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione

Uniqueness

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group, a pyridine ring, and a thiazolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. Its molecular formula is , with a molar mass of approximately 275.37 g/mol. The compound exhibits a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidinone derivatives, including 3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one. The antioxidant activity is often evaluated using assays such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures lipid peroxidation. In this context, compounds with cyclohexyl substitutions have shown enhanced antioxidant properties compared to their unsubstituted counterparts .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that thiazolidinone derivatives can inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives with specific substitutions can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

One of the most compelling aspects of 3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is its potential as an anticancer agent. Various studies have reported that thiazolidinones can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For example, certain analogs have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549 .

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the thiazolidine ring structure contributes to the scavenging of free radicals.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anticancer Mechanism : Activation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation are key actions observed in various studies.

Case Study 1: Antioxidant Evaluation

A study published in Bioorganic and Medicinal Chemistry evaluated several thiazolidinone derivatives for their antioxidant capacity. Among them, 3-cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one exhibited significant inhibition of lipid peroxidation, suggesting its potential as a protective agent against oxidative stress-related diseases .

Case Study 2: Anticancer Activity

In a study focusing on anticancer activity, various thiazolidinone derivatives were tested against multiple cancer cell lines. The compound showed promising results with an IC50 value of approximately 6 µM against MCF-7 cells, indicating its effectiveness in inhibiting cancer cell proliferation .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclohexyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of cyclohexylamine with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., triethylamine) to form intermediate thiourea derivatives.

- Step 2 : Reaction with chloroacetic acid or its sodium salt to cyclize into the thiazolidinone core.

- Step 3 : Introduction of the pyridin-2-ylimino group via nucleophilic substitution or Schiff base formation . Yield optimization depends on temperature control (e.g., ice bath for exothermic steps), stoichiometric ratios (excess reagents for cyclization), and purification via recrystallization (chloroform or ethanol) .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Methodological Answer:

- X-ray crystallography : Utilizes SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and dihedral angles. Disordered atoms (e.g., methyl groups) are modeled with split occupancies .

- ¹³C NMR : Predicts chemical shifts using additive equations (δXY = δH + (δX - δH) + (δY - δH)) for substituent effects at C-2, C-4, and C-5, validated against experimental data (±0.06–0.2 ppm accuracy) .

- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups .

Q. What biological activities have been reported for thiazolidinone derivatives, and how are they evaluated?

Methodological Answer:

- Antimicrobial activity : Assessed via agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC values compared to standard antibiotics .

- Dynamin inhibition : Rhodadyn™ analogs (e.g., Z-5-benzylidene derivatives) are screened using GTPase activity assays to study endocytosis pathways .

- Radiosensitization : Evaluated through clonogenic survival assays in cancer cell lines (e.g., Mirin analogs inhibit MRN-ATM DNA repair pathways) .

Advanced Research Questions

Q. How can computational models predict the electronic environment of the thiazolidinone ring, and what are the limitations?

Methodological Answer:

- Hammett correlations : Link substituent σ values to ¹³C chemical shifts at C-2 (r = -0.86), indicating electron-withdrawing groups stabilize positive charge .

- DFT calculations : Optimize molecular geometry and predict vibrational spectra (e.g., C=O stretching modes), though limitations arise from solvent effects and crystal packing discrepancies .

- Additivity model limitations : Accuracy decreases with steric hindrance or non-orthogonal substituent orientations (e.g., para vs. meta substitution) .

Q. What challenges arise in resolving crystallographic disorder in derivatives, and how are they addressed?

Methodological Answer:

- Disordered moieties : Methyl or cyclohexyl groups often exhibit split positions (e.g., 58:42 occupancy ratio). Refinement in SHELXL uses PART and SUMP instructions to model disorder .

- Thermal motion : High displacement parameters (Ueq > 0.1 Ų) are mitigated by constraining bond lengths/angles and applying isotropic refinement for non-critical atoms .

- Validation tools : WinGX and ORTEP-3 visualize electron density maps (e.g., Fo-Fc difference maps) to verify disorder models .

Q. How do substituents on the thiazolidinone core affect intermolecular interactions in crystal packing?

Methodological Answer:

- Hydrogen bonding : N–H···O/S interactions stabilize layered structures, analyzed via graph set notation (e.g., R₂²(8) motifs) .

- C–H···π interactions : Aromatic pyridinyl or cyclohexyl groups engage in weak interactions (3.5–4.0 Å), influencing packing density .

- Dihedral angles : Planar thiazolidinone rings (r.m.s. deviation <0.02 Å) vs. non-planar substituents (e.g., 83.3° tilt in 3-methylphenyl derivatives) alter crystal symmetry .

Q. How do researchers validate the purity and identity of synthesized compounds before biological testing?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms >98% purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Melting point consistency : Sharp melting ranges (±2°C) indicate purity; deviations suggest polymorphic forms or impurities .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺) within 5 ppm accuracy .

Q. What are the key considerations in designing derivatives to enhance biological activity while maintaining synthetic feasibility?

Methodological Answer:

- Electronic tuning : Electron-withdrawing groups (e.g., nitro, chloro) at C-5 enhance antimicrobial activity but may reduce solubility .

- Steric compatibility : Bulky cyclohexyl/pyridinyl groups improve target selectivity (e.g., dynamin GTPase) but complicate crystallization .

- Green chemistry : Solvent-free conditions (e.g., β-cyclodextrin-SO3H catalysis) improve atom economy without compromising yield (~80%) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.